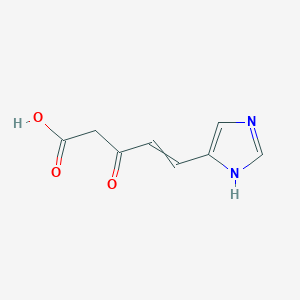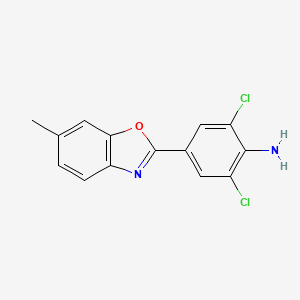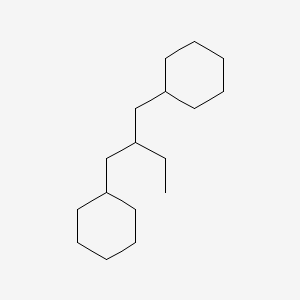
Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- is an organic compound with the molecular formula C₁₇H₃₂ and a molecular weight of 236.4360 g/mol This compound is characterized by its two cyclohexane rings connected by a 2-ethyl-1,3-propanediyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- typically involves the reaction of cyclohexane derivatives with appropriate alkylating agents. One common method includes the alkylation of cyclohexane with 2-ethyl-1,3-propanediol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures to facilitate the formation of the bis-cyclohexane structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Chlorine (Cl₂), bromine (Br₂), UV light or heat
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated cyclohexane derivatives
Aplicaciones Científicas De Investigación
Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of dicyclic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological membranes and its effects on membrane fluidity.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to encapsulate hydrophobic drugs.
Industry: Utilized in the synthesis of advanced materials and polymers with unique structural properties.
Mecanismo De Acción
The mechanism of action of Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- involves its interaction with various molecular targets and pathways. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. In chemical reactions, its reactivity is influenced by the presence of the 2-ethyl-1,3-propanediyl bridge, which can stabilize or destabilize certain reaction intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexane, 1,1’-(1,3-propanediyl)bis-
- Cyclohexane, 1,1’-(2-methyl-1,3-propanediyl)bis-
- Cyclohexane, 1,1’-(2-heptyl-1,3-propanediyl)bis-
Uniqueness
Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- is unique due to the presence of the 2-ethyl-1,3-propanediyl bridge, which imparts distinct steric and electronic properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
54833-34-0 |
|---|---|
Fórmula molecular |
C17H32 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)butylcyclohexane |
InChI |
InChI=1S/C17H32/c1-2-15(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h15-17H,2-14H2,1H3 |
Clave InChI |
DSIGKGGCLFGHOR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1CCCCC1)CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


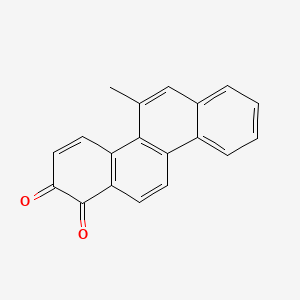
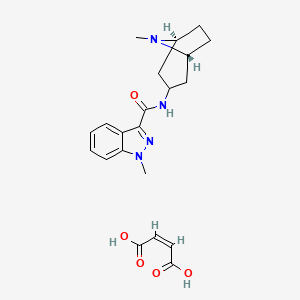
![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
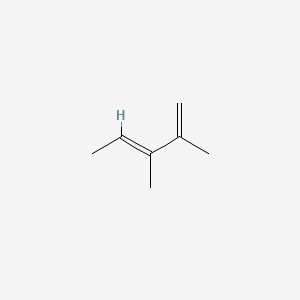
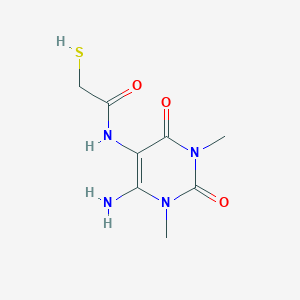
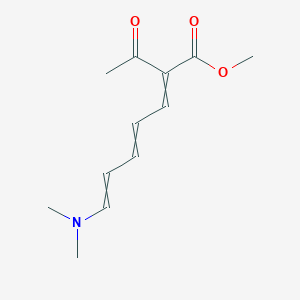
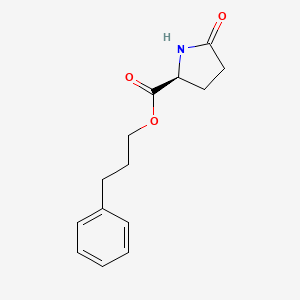
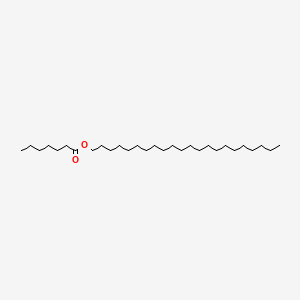
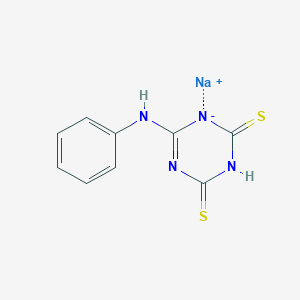
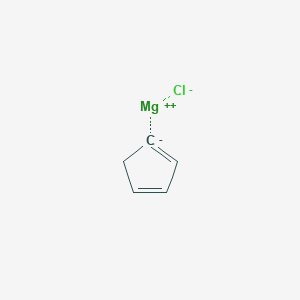

![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)
